Cariporide

Catalog No.
S522729
CAS No.
159138-80-4
M.F
C12H17N3O3S
M. Wt
283.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cariporide

CAS Number

159138-80-4

Product Name

Cariporide

IUPAC Name

N-(diaminomethylidene)-3-methylsulfonyl-4-propan-2-ylbenzamide

Molecular Formula

C12H17N3O3S

Molecular Weight

283.35 g/mol

InChI

InChI=1S/C12H17N3O3S/c1-7(2)9-5-4-8(11(16)15-12(13)14)6-10(9)19(3,17)18/h4-7H,1-3H3,(H4,13,14,15,16)

InChI Key

IWXNYAIICFKCTM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C

Solubility

Soluble in DMSO

Synonyms

4-isopropyl-3-(methylsulfonyl)benzoyl-guanidine methanesulfonate, cariporide, HOE 642, HOE-642, HOE642

Canonical SMILES

CC(C)C1=C(C=C(C=C1)C(=O)N=C(N)N)S(=O)(=O)C

Description

The exact mass of the compound Cariporide is 283.0991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cariporide and Cell Death

Studies have explored the potential of Cariporide in protecting cells from death caused by excitotoxicity. Excitotoxicity is a process where excessive stimulation of certain neurotransmitters leads to neuronal cell death. Research suggests Cariporide's ability to inhibit NHE might offer neuroprotective effects. In a study using an in vitro model of excitotoxic neuronal death, Cariporide demonstrated the ability to prevent necrotic cell death [].

Cariporide and Cardiovascular Research

Research has investigated Cariporide's potential role in mitigating damage caused by heart attacks. Studies suggest Cariporide might help limit infarct size, the area of tissue death following a heart attack. The mechanism behind this potential benefit is thought to involve the role of mitochondrial K-ATP channels [].

Cariporide is a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), a critical protein involved in the regulation of intracellular pH and sodium levels in various tissues, particularly in the myocardium. Its chemical structure is defined by the formula C12H17N3O3SC_{12}H_{17}N_{3}O_{3}S and a molar mass of approximately 283.35 g/mol. Cariporide has been investigated primarily for its potential cardioprotective effects during ischemia-reperfusion injury and more recently for its anticancer properties due to its ability to induce apoptosis in cancer cells by altering their pH dynamics .

Cariporide's cardioprotective effect stems from its ability to inhibit NHE1. During myocardial ischemia (reduced blood flow to the heart muscle), NHE1 activation leads to an influx of Na+ and disrupts calcium handling within the cells []. This can worsen cell death upon reperfusion (restoration of blood flow). Cariporide, by inhibiting NHE1, limits the early Na+ influx and protects heart cells from damage [].

In the context of cancer research, Cariporide's mechanism is still under investigation. It's believed to target NHE1, which is overexpressed in some cancer cells and contributes to their survival and resistance to chemotherapy []. By inhibiting NHE1, Cariporide may enhance the effectiveness of chemotherapeutic drugs [].

Cariporide functions by inhibiting the sodium-hydrogen exchange process, which typically involves the exchange of one sodium ion from the extracellular space for one hydrogen ion from the intracellular environment. This inhibition prevents sodium accumulation in cells during ischemic conditions, thereby reducing calcium overload through the sodium-calcium exchanger, which is activated by increased intracellular sodium levels. By doing so, cariporide mitigates cellular dysfunction and death associated with ischemia-reperfusion injury .

Cariporide has shown significant biological activity as an NHE1 inhibitor. Its primary mechanism involves preventing intracellular acidification during metabolic stress, which is particularly relevant in cancer cells that often exploit elevated pH levels for survival and proliferation. By inhibiting NHE1, cariporide leads to a decrease in intracellular pH, thereby promoting apoptosis in cancer cells and potentially overcoming drug resistance . Additionally, it has been noted for its cardioprotective effects during procedures such as percutaneous transluminal coronary angioplasty, where it aids myocardial recovery post-ischemia .

The synthesis of cariporide involves multi-step organic reactions that typically include the formation of key intermediates followed by coupling reactions to produce the final compound. The detailed synthetic pathway can vary based on specific laboratory methods but generally includes steps such as:

  • Formation of the sulfonamide group.
  • Construction of the aromatic ring system.
  • Introduction of functional groups through nucleophilic substitutions or coupling reactions.

These methods are designed to ensure high purity and yield of cariporide for research and potential therapeutic applications .

Cariporide has been explored for various applications:

  • Cardioprotection: It is primarily studied for its role in protecting cardiac tissue during ischemia-reperfusion events, such as those occurring during heart surgeries or acute myocardial infarction.
  • Cancer Therapy: Recent research has focused on its potential as an anticancer agent due to its ability to induce apoptosis in tumor cells by modulating their pH levels and disrupting metabolic processes associated with malignancy .
  • Overcoming Drug Resistance: Cariporide may also play a role in overcoming multidrug resistance in cancer therapy by altering the tumor microenvironment .

Interaction studies have indicated that cariporide can influence various pathways related to cell survival and death. It has been shown to interact with other cellular mechanisms that regulate pH balance, glycolysis, and apoptotic pathways. Notably, studies have highlighted its capacity to enhance the efficacy of certain chemotherapeutic agents when used in combination therapies, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Cariporide belongs to a class of compounds known as NHE inhibitors. Below are some similar compounds along with a comparison highlighting cariporide's uniqueness:

Compound NameMechanism of ActionUnique Features
LisinoprilACE inhibitorPrimarily used for hypertension; not NHE specific
AmilorideNa+/K+ channel blockerMore general action on sodium channels
Sodium-Hydrogen Exchanger Inhibitors (e.g., EIPA)Inhibit NHE activityLess selective compared to cariporide
Sodium-Hydrogen Exchanger Inhibitor (e.g., 5-(N-Ethyl-N-isopropyl)amiloride)Targets NHE1 specificallySimilar action but different structural properties

Cariporide's selectivity for NHE1 makes it particularly valuable in both cardiovascular and oncological research contexts, distinguishing it from other compounds that may act on broader targets or different isoforms of sodium-hydrogen exchangers .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

283.09906259 g/mol

Monoisotopic Mass

283.09906259 g/mol

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7E3392891K

Drug Indication

Investigated for use/treatment in cardiac surgery.

MeSH Pharmacological Classification

Anti-Arrhythmia Agents

Mechanism of Action

Cariporide is a selective sodium-hydrogen antiporter inhibitor. The sodium-hydrogen exchanger is an importatn player in the pathophysiology of myocardial ischemia-referfusion injury. The accumulation of hydrogen ions in the myocyte cytoso; during ischemia creates a proton gradiant that promote the efflux of hydrogen ions in exchange for the influx of sodium ions. This sodium buildup can secondary activates the sodium-calcium exchanger to operate in the reverse mode, resulting in a net calcium accumulation in myocyte cytosol, which leads to dysfunction and cell death. By inhibiting sodium-hydrogen exchange, Cariporide can prevent the accumulation of calcium in cytosol, therefore reduce the infarct size.

Other CAS

159138-80-4

Wikipedia

Cariporide

Dates

Modify: 2023-08-15
1: Mihaila RG. A minireview on NHE1 inhibitors. A rediscovered hope in oncohematology. Biomed Pap Med Fac Univ Palacky Olomouc Czech Repub. 2015 Dec;159(4):519-26. doi: 10.5507/bp.2015.060. Epub 2015 Nov 27. Review. PubMed PMID: 26725705.
2: Verma V, Bali A, Singh N, Jaggi AS. Implications of sodium hydrogen exchangers in various brain diseases. J Basic Clin Physiol Pharmacol. 2015 Sep;26(5):417-26. doi: 10.1515/jbcpp-2014-0117. Review. PubMed PMID: 26020555.
3: Chang HB, Gao X, Nepomuceno R, Hu S, Sun D. Na(+)/H(+) exchanger in the regulation of platelet activation and paradoxical effects of cariporide. Exp Neurol. 2015 Oct;272:11-6. doi: 10.1016/j.expneurol.2014.12.023. Epub 2015 Jan 13. Review. PubMed PMID: 25595121; PubMed Central PMCID: PMC4500746.
4: Bartos JA, Debaty G, Matsuura T, Yannopoulos D. Post-conditioning to improve cardiopulmonary resuscitation. Curr Opin Crit Care. 2014 Jun;20(3):242-9. doi: 10.1097/MCC.0000000000000087. Review. PubMed PMID: 24751810.
5: Cohen MV, Downey JM. Combined cardioprotectant and antithrombotic actions of platelet P2Y12 receptor antagonists in acute coronary syndrome: just what the doctor ordered. J Cardiovasc Pharmacol Ther. 2014 Mar;19(2):179-90. doi: 10.1177/1074248413508465. Epub 2013 Dec 2. Review. PubMed PMID: 24298192.
6: Harguindey S, Arranz JL, Polo Orozco JD, Rauch C, Fais S, Cardone RA, Reshkin SJ. Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. J Transl Med. 2013 Nov 6;11:282. doi: 10.1186/1479-5876-11-282. Review. PubMed PMID: 24195657; PubMed Central PMCID: PMC3826530.
7: Madonna R, De Caterina R. Sodium-hydrogen exchangers (NHE) in human cardiovascular diseases: interfering strategies and their therapeutic applications. Vascul Pharmacol. 2013 Nov-Dec;59(5-6):127-30. doi: 10.1016/j.vph.2013.10.001. Epub 2013 Oct 15. Review. PubMed PMID: 24140414.
8: Madonna R, Cevik C, Nasser M. Electrical plasticity and cardioprotection in myocardial ischemia--role of selective sodium channel blockers. Clin Cardiol. 2013 May;36(5):255-61. doi: 10.1002/clc.22113. Epub 2013 Mar 25. Review. PubMed PMID: 23529949.
9: Karmazyn M. NHE-1: still a viable therapeutic target. J Mol Cell Cardiol. 2013 Aug;61:77-82. doi: 10.1016/j.yjmcc.2013.02.006. Epub 2013 Feb 18. Review. PubMed PMID: 23429008.
10: Avkiran M, Cook AR, Cuello F. Targeting Na+/H+ exchanger regulation for cardiac protection: a RSKy approach? Curr Opin Pharmacol. 2008 Apr;8(2):133-40. doi: 10.1016/j.coph.2007.12.007. Epub 2008 Jan 28. Review. PubMed PMID: 18222727.
11: Saint DA. The role of the persistent Na(+) current during cardiac ischemia and hypoxia. J Cardiovasc Electrophysiol. 2006 May;17 Suppl 1:S96-S103. Review. PubMed PMID: 16686689.
12: Baartscheer A. Chronic inhibition of na(+)/h(+)-exchanger in the heart. Curr Vasc Pharmacol. 2006 Jan;4(1):23-9. Review. PubMed PMID: 16472174.
13: Lee C, Dhalla NS, Hryshko LV. Therapeutic potential of novel Na+-Ca2+ exchange inhibitors in attenuating ischemia-reperfusion injury. Can J Cardiol. 2005 May 1;21(6):509-16. Review. PubMed PMID: 15917880.
14: Moens AL, Claeys MJ, Timmermans JP, Vrints CJ. Myocardial ischemia/reperfusion-injury, a clinical view on a complex pathophysiological process. Int J Cardiol. 2005 Apr 20;100(2):179-90. Review. PubMed PMID: 15823623.
15: Pisarenko OI. [Na+/H+ exchange inhibitors: a new class of cardioprotectors]. Ross Fiziol Zh Im I M Sechenova. 2004 Sep;90(9):1103-12. Review. Russian. PubMed PMID: 15559784.
16: Reffelmann T, Kloner RA. Microvascular alterations after temporary coronary artery occlusion: the no-reflow phenomenon. J Cardiovasc Pharmacol Ther. 2004 Sep;9(3):163-72. Review. Erratum in: J Cardiovasc Pharmacol Ther. 2004 Dec;9(4):following 289. Reffemann, Thorsten [corrected to Reffelmann, Thorsten]. PubMed PMID: 15378136.
17: Bolli R, Becker L, Gross G, Mentzer R Jr, Balshaw D, Lathrop DA; NHLBI Working Group on the Translation of Therapies for Protecting the Heart from Ischemia. Myocardial protection at a crossroads: the need for translation into clinical therapy. Circ Res. 2004 Jul 23;95(2):125-34. Review. PubMed PMID: 15271864.
18: Kloner RA, Rezkalla SH. Cardiac protection during acute myocardial infarction: where do we stand in 2004? J Am Coll Cardiol. 2004 Jul 21;44(2):276-86. Review. PubMed PMID: 15261919.
19: Moukarbel GV, Ayoub CM, Abchee AB. Pharmacological therapy for myocardial reperfusion injury. Curr Opin Pharmacol. 2004 Apr;4(2):147-53. Review. PubMed PMID: 15063358.
20: Linz WJ, Busch AE. NHE-1 inhibition: from protection during acute ischaemia/reperfusion to prevention/reversal of myocardial remodelling. Naunyn Schmiedebergs Arch Pharmacol. 2003 Oct;368(4):239-46. Epub 2003 Sep 19. Review. PubMed PMID: 14504689.

Explore Compound Types